molecular formula C15H12O3 B1664119 2-(3-Benzoylphenyl)acetic acid CAS No. 22071-22-3

2-(3-Benzoylphenyl)acetic acid

Cat. No. B1664119
CAS RN: 22071-22-3
M. Wt: 240.25 g/mol
InChI Key: ALDSXDRDRWDASQ-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)acetic acid, also known as 3-Benzoylphenylacetic acid or Desmethyl Ketoprofen, is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol . The IUPAC name for this compound is 2-(3-benzoylphenyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(3-Benzoylphenyl)acetic acid is 1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O .


Physical And Chemical Properties Analysis

2-(3-Benzoylphenyl)acetic acid is a solid at room temperature . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 4 .

Scientific Research Applications

Methods of Application

The synthesis involves established procedures such as IR, ( ^1H ) NMR, and mass spectroscopy. These compounds were then subjected to anti-inflammatory activity tests in rat paw edema models and in vitro antitumor activity against human tumor cell lines .

Results

One derivative proved to be more potent than ketoprofen in the rat paw edema model. The compounds showed moderate anticancer activity, with growth inhibition ranging from 1% to 23% in various tumor cell lines at a concentration of 10 μM in a single dose experiment .

Methods of Application: Chemical reactions involving 2-(3-Benzoylphenyl)acetic acid would require controlled conditions, including temperature and pH, to ensure the desired reaction pathway .

Results: The exact results would depend on the target molecule being synthesized, but the compound’s consistent quality ensures reliable outcomes in synthesis processes .

Methods of Application: It would be used in calibration processes to help identify and quantify other substances in a mixture through comparison .

Results: The effectiveness of this application would be reflected in the accuracy and precision of chromatographic measurements .

Methods of Application: Spectroscopic techniques like IR spectroscopy would utilize the compound to ascertain the presence and concentration of various substances .

Results: The compound’s detailed spectral data would provide benchmarks for identifying and quantifying materials in analytical studies .

Methods of Application: The compound has been tested for its efficacy in treating conditions through in vitro and in vivo studies, employing various pharmacological assays .

Results: The derivatives have shown promise in preliminary tests, indicating potential for further development into therapeutic drugs .

Methods of Application: The synthesis involves oxidative coupling reactions with precursors like 2-aminophenol, catalyzed by various agents under controlled conditions .

Results: The resulting benzoxazole derivatives exhibit a broad substrate scope and functionalization, offering biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Methods of Application: This involves studying the networks involving phytohormones, genes, and chromatin regulation mediated by acetic acid derivatives .

Results: The novel mechanism of drought stress tolerance mediated by these compounds has great potential for improving crop resilience to environmental stressors .

Methods of Application

The synthesis of these derivatives involves techniques like IR, ( ^1H ) NMR, and mass spectroscopy. The compounds are then tested for their anti-inflammatory and antitumor activities .

Results: Some derivatives have shown to be more potent than ketoprofen in anti-inflammatory models and exhibited moderate anticancer activity in various tumor cell lines .

Methods of Application: Research involves understanding the role of acetic acid derivatives in phytohormone networks, gene expression, and chromatin regulation under drought conditions .

Results: These studies suggest that acetic acid derivatives could be key to developing crops with improved resilience to water deficit stress, potentially addressing global food security challenges .

Methods of Application: The synthesis process involves oxidative coupling reactions with various precursors, catalyzed by different agents under controlled conditions .

Results: The resulting benzoxazole derivatives offer a broad substrate scope and functionalization, providing several biological activities such as antimicrobial and anticancer effects .

Safety And Hazards

The safety information for 2-(3-Benzoylphenyl)acetic acid indicates that it is associated with some hazards. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for 2-(3-Benzoylphenyl)acetic acid are not mentioned in the search results, it is noted that Desmethyl Ketoprofen has anti-inflammatory and analgesic activities and can be used for the study of angiogenesis-related disorders . This suggests potential areas of future research and application.

properties

IUPAC Name

2-(3-benzoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDSXDRDRWDASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176563
Record name (3-Benzoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzoylphenyl)acetic acid

CAS RN

22071-22-3
Record name 3-Benzoylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22071-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Benzoylphenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Benzoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzoylphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-BENZOYLPHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Llauger, G Cosa, JC Scaiano - Journal of the American …, 2002 - ACS Publications
The prompt generation of carbanions II and III within the duration of the nanosecond laser pulse provides a way of evaluating absolute rate constants for their two decay pathways, …
Number of citations: 18 pubs.acs.org
S Guillard, A Aramini, MC Cesta, S Colagioia… - Tetrahedron, 2006 - Elsevier
This work describes advances in the study of the internal condensation of ammonium salts of N-acylsulfonamides. N-Acyltrifluoromethanesulfonamides show considerable advantages …
Number of citations: 3 www.sciencedirect.com
MA Ibrahim - Arabian Journal of Chemistry, 2016 - Elsevier
We disclose a new microwave-assisted protocol for the effective α-arylation of diethyl malonate. The coupling of aryl halides with diethyl malonate proceeds smoothly in short reaction …
Number of citations: 3 www.sciencedirect.com

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